molecular formula C28H33IN4O2 B018942 I-Rau-papc CAS No. 102606-26-8

I-Rau-papc

Cat. No. B018942
M. Wt: 582.5 g/mol
InChI Key: UMARCJBKMLPVIC-NGRBKRPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

I-Rau-papc is a novel synthetic peptide that has been gaining attention in scientific research for its potential therapeutic applications. The peptide is a derivative of the natural peptide Rauwolscine, which is found in the bark of the African tree Pausinystalia yohimbe. I-Rau-papc has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-obesity effects.

Mechanism Of Action

I-Rau-papc exerts its biological effects by binding to the alpha-2 adrenergic receptor (α2-AR). The peptide has a high affinity for the α2C-AR subtype, which is predominantly expressed in adipose tissue and the pancreas. Binding of I-Rau-papc to the α2C-AR receptor leads to the activation of the G protein-coupled receptor (GPCR) signaling pathway, which results in the inhibition of adenylyl cyclase activity and a decrease in cyclic adenosine monophosphate (cAMP) levels. This, in turn, leads to the inhibition of protein kinase A (PKA) activity and the downstream signaling pathways that regulate inflammation, cancer, diabetes, and obesity.

Biochemical And Physiological Effects

I-Rau-papc has been shown to have a wide range of biochemical and physiological effects. The peptide has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). I-Rau-papc also induces apoptosis in cancer cells and inhibits tumor growth in animal models. Additionally, the peptide improves glucose tolerance and insulin sensitivity in animal models of diabetes. I-Rau-papc also reduces body weight and adipose tissue mass in animal models of obesity.

Advantages And Limitations For Lab Experiments

One of the advantages of using I-Rau-papc in lab experiments is its high specificity for the α2C-AR receptor. This allows researchers to selectively target this receptor subtype and study its downstream signaling pathways. Another advantage is the ease of synthesis and purification of the peptide using SPPS and HPLC techniques. However, one of the limitations of using I-Rau-papc in lab experiments is its high cost, which may limit its use in large-scale studies.

Future Directions

There are several future directions for the research on I-Rau-papc. One direction is to study the peptide's effects on other diseases such as cardiovascular disease and neurodegenerative diseases. Another direction is to investigate the peptide's potential as a drug candidate for the treatment of inflammation, cancer, diabetes, and obesity. Additionally, future studies could focus on optimizing the synthesis method and improving the pharmacokinetic properties of the peptide.

Synthesis Methods

I-Rau-papc is synthesized using solid-phase peptide synthesis (SPPS) technology. The process involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to obtain a pure product. The purity of the peptide is confirmed using mass spectrometry and analytical HPLC.

Scientific Research Applications

I-Rau-papc has been extensively studied in vitro and in vivo for its potential therapeutic applications. The peptide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). I-Rau-papc has also been found to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Additionally, the peptide has been shown to have anti-diabetic effects by improving glucose tolerance and insulin sensitivity in animal models of diabetes. I-Rau-papc has also been found to have anti-obesity effects by reducing body weight and adipose tissue mass in animal models of obesity.

properties

CAS RN

102606-26-8

Product Name

I-Rau-papc

Molecular Formula

C28H33IN4O2

Molecular Weight

582.5 g/mol

IUPAC Name

(15S,18S,19S,20S)-N-[2-(4-amino-3-(125I)iodanylphenyl)ethyl]-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxamide

InChI

InChI=1S/C28H33IN4O2/c29-21-13-16(5-7-22(21)30)9-11-31-28(35)26-20-14-24-27-19(18-3-1-2-4-23(18)32-27)10-12-33(24)15-17(20)6-8-25(26)34/h1-5,7,13,17,20,24-26,32,34H,6,8-12,14-15,30H2,(H,31,35)/t17-,20+,24?,25+,26+/m1/s1/i29-2

InChI Key

UMARCJBKMLPVIC-NGRBKRPBSA-N

Isomeric SMILES

C1C[C@@H]([C@H]([C@@H]2[C@H]1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)NCCC6=CC(=C(C=C6)N)[125I])O

SMILES

C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)NCCC6=CC(=C(C=C6)N)I)O

Canonical SMILES

C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)NCCC6=CC(=C(C=C6)N)I)O

synonyms

17-hydroxy-20-yohimban-16-(N-4-amino-3-iodophenethyl)carboxamide
I-rau-pAPC

Origin of Product

United States

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